FTIDC
FTIDC
FTIDC is an allosteric mGluR1 antagonist.
Brand Name:
Vulcanchem
CAS No.:
873551-53-2
VCID:
VC0528520
InChI:
InChI=1S/C18H23FN6O/c1-12(2)23(4)18(26)24-10-7-14(8-11-24)16-13(3)25(22-21-16)15-6-5-9-20-17(15)19/h5-7,9,12H,8,10-11H2,1-4H3
SMILES:
CC1=C(N=NN1C2=C(N=CC=C2)F)C3=CCN(CC3)C(=O)N(C)C(C)C
Molecular Formula:
C18H23FN6O
Molecular Weight:
358.4 g/mol
FTIDC
CAS No.: 873551-53-2
Inhibitors
VCID: VC0528520
Molecular Formula: C18H23FN6O
Molecular Weight: 358.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 873551-53-2 |
---|---|
Product Name | FTIDC |
Molecular Formula | C18H23FN6O |
Molecular Weight | 358.4 g/mol |
IUPAC Name | 4-[1-(2-fluoropyridin-3-yl)-5-methyltriazol-4-yl]-N-methyl-N-propan-2-yl-3,6-dihydro-2H-pyridine-1-carboxamide |
Standard InChI | InChI=1S/C18H23FN6O/c1-12(2)23(4)18(26)24-10-7-14(8-11-24)16-13(3)25(22-21-16)15-6-5-9-20-17(15)19/h5-7,9,12H,8,10-11H2,1-4H3 |
Standard InChIKey | CJTLKLBSIFQKNT-UHFFFAOYSA-N |
SMILES | CC1=C(N=NN1C2=C(N=CC=C2)F)C3=CCN(CC3)C(=O)N(C)C(C)C |
Canonical SMILES | CC1=C(N=NN1C2=C(N=CC=C2)F)C3=CCN(CC3)C(=O)N(C)C(C)C |
Appearance | Solid powder |
Description | FTIDC is an allosteric mGluR1 antagonist. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | FTIDC; |
Reference | 1: Nickols HH, Conn PJ. Development of allosteric modulators of GPCRs for treatment of CNS disorders. Neurobiol Dis. 2014 Jan;61:55-71. doi: 10.1016/j.nbd.2013.09.013. Epub 2013 Sep 27. Review. PubMed PMID: 24076101; PubMed Central PMCID: PMC3875303. 2: Suzuki G, Kawagoe-Takaki H, Inoue T, Kimura T, Hikichi H, Murai T, Satow A, Hata M, Maehara S, Ito S, Kawamoto H, Ozaki S, Ohta H. Correlation of receptor occupancy of metabotropic glutamate receptor subtype 1 (mGluR1) in mouse brain with in vivo activity of allosteric mGluR1 antagonists. J Pharmacol Sci. 2009 Jul;110(3):315-25. Epub 2009 Jun 19. PubMed PMID: 19542684. 3: Satow A, Maehara S, Ise S, Hikichi H, Fukushima M, Suzuki G, Kimura T, Tanak T, Ito S, Kawamoto H, Ohta H. Pharmacological effects of the metabotropic glutamate receptor 1 antagonist compared with those of the metabotropic glutamate receptor 5 antagonist and metabotropic glutamate receptor 2/3 agonist in rodents: detailed investigations with a selective allosteric metabotropic glutamate receptor 1 antagonist, FTIDC [4-[1-(2-fluoropyridine-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-isopropyl-N-methy l-3,6-dihydropyridine-1(2H)-carboxamide]. J Pharmacol Exp Ther. 2008 Aug;326(2):577-86. doi: 10.1124/jpet.108.138107. Epub 2008 May 16. PubMed PMID: 18487514. 4: Hikichi H, Iwahori Y, Murai T, Maehara S, Satow A, Ohta H. Face-washing behavior induced by the group I metabotropic glutamate receptor agonist (S)-3,5-DHPG in mice is mediated by mGlu1 receptor. Eur J Pharmacol. 2008 May 31;586(1-3):212-6. doi: 10.1016/j.ejphar.2008.02.061. Epub 2008 Feb 29. PubMed PMID: 18378225. 5: Suzuki G, Kimura T, Satow A, Kaneko N, Fukuda J, Hikichi H, Sakai N, Maehara S, Kawagoe-Takaki H, Hata M, Azuma T, Ito S, Kawamoto H, Ohta H. Pharmacological characterization of a new, orally active and potent allosteric metabotropic glutamate receptor 1 antagonist, 4-[1-(2-fluoropyridin-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-isopropyl-N-methyl- 3,6-dihydropyridine-1(2H)-carboxamide (FTIDC). J Pharmacol Exp Ther. 2007 Jun;321(3):1144-53. Epub 2007 Mar 14. PubMed PMID: 17360958. |
PubChem Compound | 11245287 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume